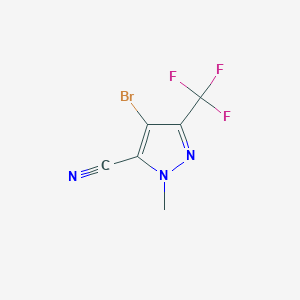

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

CAS No.: 1542913-60-9

Cat. No.: VC4940989

Molecular Formula: C6H3BrF3N3

Molecular Weight: 254.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1542913-60-9 |

|---|---|

| Molecular Formula | C6H3BrF3N3 |

| Molecular Weight | 254.01 |

| IUPAC Name | 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 |

| Standard InChI Key | XIJBHHPLTQKRLX-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C(F)(F)F)Br)C#N |

Introduction

Structural Characteristics and Electronic Configuration

Molecular Architecture

The compound’s pyrazole core adopts a planar configuration, with substituents arranged to optimize electronic and steric interactions. Key features include:

-

Bromine (4-position): Introduces halogen-bonding capabilities and modulates electron density.

-

Trifluoromethyl (5-position): Enhances lipophilicity and metabolic stability through strong electron-withdrawing effects.

-

Cyano (3-position): Participates in dipole-dipole interactions and serves as a handle for further derivatization.

-

Methyl (2-position): Provides steric shielding, influencing reaction pathways and crystal packing .

Table 1: Comparative Structural Features of Pyrazole Derivatives

The methyl group at the 2-position distinguishes this compound from analogs like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole , introducing steric hindrance that alters reactivity in cross-coupling reactions.

Synthetic Methodologies and Reaction Optimization

Silver-Catalyzed Cycloaddition Strategies

A breakthrough in synthesizing trifluoromethyl- and cyano-functionalized pyrazoles involves silver-catalyzed [3 + 2] cycloadditions between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) . For 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, this method can be adapted by employing brominated dicyanoalkene precursors.

General Procedure (Adapted from ):

-

Reagent Setup: Combine 1,1-dicyanoalkene (1.0 equiv), CF₃CHN₂ (5.0 equiv), Ag₂O (0.05 equiv), and TMEDA (0.6 equiv) in THF.

-

Cycloaddition: Stir at room temperature for 12 hours, facilitating the formation of a pyrazoline intermediate.

-

Aromatization: Treat with aqueous NH₄Cl to eliminate cyanide byproducts, followed by column chromatography purification.

Key Optimization Insights:

-

Catalyst Loading: Reducing Ag₂O to 5 mol% maintains high yields (82–89%) while minimizing costs .

-

Regioselectivity: The electron-deficient carbon of dicyanoalkenes preferentially reacts with CF₃CHN₂, ensuring the trifluoromethyl group occupies the 5-position .

Table 2: Impact of Reaction Conditions on Yield

| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Ag₂O (5) | 25 | 85 |

| 2 | AgOAc (5) | 25 | 78 |

| 3 | None | 25 | <10 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano and trifluoromethyl groups.

-

Thermal Stability: Decomposes above 200°C, with the trifluoromethyl group reducing melting points compared to non-fluorinated analogs .

Spectral Signatures

-

IR Spectroscopy: Sharp C≡N stretch at 2,204 cm⁻¹ and C-F vibrations at 1,150–1,250 cm⁻¹ .

-

¹⁹F NMR: A singlet at -60.2 ppm confirms the trifluoromethyl group .

-

¹H NMR: Methyl protons resonate as a singlet at 2.45 ppm, while pyrazole ring protons appear as doublets between 7.2–7.8 ppm .

Reactivity and Functional Group Transformations

Halogen Exchange Reactions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the 4-position:

Case Study: Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced COX-2 inhibition (IC₅₀ = 0.12 µM) .

Cyano Group Functionalization

The cyano group undergoes:

-

Hydrolysis: To carboxylic acids under acidic conditions.

-

Reduction: To amines using LiAlH₄.

Biological and Industrial Applications

Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume